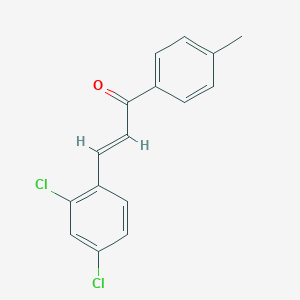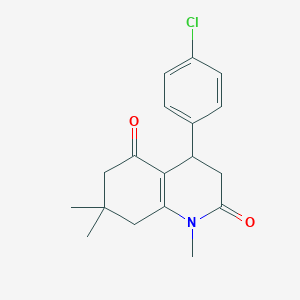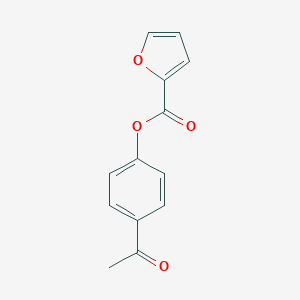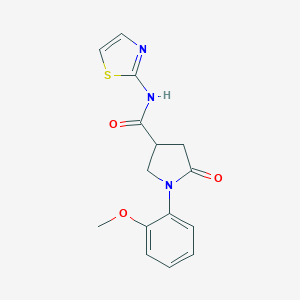
3-(2,4-二氯苯基)-1-(4-甲基苯基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the turmeric plant. It has been extensively studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anti-cancer effects.
作用机制
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and cancer development. It also has antioxidant properties, which can protect cells from oxidative damage. Additionally, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to modulate several signaling pathways involved in cell growth and death.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. It also has antioxidant properties, which can protect cells from oxidative damage. 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
实验室实验的优点和局限性
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to administer to cells and animals. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one research. One area of research is to improve the bioavailability of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one by developing new formulations or delivery methods. Another area of research is to investigate the potential use of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in combination with other compounds or therapies for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanisms of action of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and its potential therapeutic applications.
合成方法
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one can be extracted from the dried rhizomes of the turmeric plant. However, the yield of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one from the plant is low, and the extraction process is time-consuming. Therefore, several synthetic methods have been developed to produce 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in large quantities. The most common method is the Claisen-Schmidt condensation reaction between acetylacetone and 2,4-dichlorobenzaldehyde in the presence of a base such as potassium hydroxide.
科学研究应用
作物保护和农药替代品
查耳酮已被确定为潜在的生态友好型作物保护替代品,用作农药和除草剂。 它们作为植物次生代谢产物的性质为农业提供了更可持续的方法 .
药理活性
查耳酮表现出广泛的药理活性,包括抗炎、抗肿瘤、抗菌、抗真菌、抗疟疾、抗糖尿病、抗癌和抗结核活性。 这使得它们在药物发现和药物化学方面具有价值 .
传统医学和生物学效应
在传统医学中,积累查耳酮的植物因其有益的生物学效应而被使用,例如抗炎、抗菌、抗真菌、抗氧化、细胞毒性、抗肿瘤和化学预防活性 .
药物研究与开发
查耳酮的合成和构效关系在药物研究中至关重要。 它们的毒性和安全性概况也是开发新药物时需要考虑的重要因素 .
健康益处和治疗应用
查耳酮以其健康益处而闻名,并因其除草、杀菌、杀细菌和抗病毒特性而应用于多个领域 .
药物发现先导分子
查耳酮作为药物化学中的先导分子,在发现新药方面至关重要。 对它们的性质、生物合成、结构多样性和生物活性进行了广泛的研究,以了解构效关系 .
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-13(5-3-11)16(19)9-7-12-6-8-14(17)10-15(12)18/h2-10H,1H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJYNXIZXDHRB-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76734-08-2 |
Source


|
| Record name | 2,4-DICHLORO-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is notable about the crystal structure of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and what property does this structure contribute to?
A1: 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one crystallizes in a non-centrosymmetric space group []. This means that the crystal lacks a center of symmetry, which is crucial for exhibiting second-order nonlinear optical properties [].
Q2: How are the molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one arranged within the crystal lattice?
A2: The molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one are linked together by intermolecular C—H⋯O interactions, forming chains that extend along the c-axis of the crystal lattice [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)




![7-Tert-butyl-2-(3-pyridinyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B514272.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B514285.png)
![2-bromo-N-(4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B514312.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-phenoxybenzoate](/img/structure/B514372.png)


![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B514640.png)